molecular formula C11H19BrO2 B1323574 Ethyl 8-bromo-8-nonenoate CAS No. 485320-26-1

Ethyl 8-bromo-8-nonenoate

Cat. No. B1323574
M. Wt: 263.17 g/mol
InChI Key: GJTDGTQYGDMQLA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-8-nonenoate is a chemical compound that is likely to share some characteristics with the compounds studied in the provided papers. Although none of the papers directly address Ethyl 8-bromo-8-nonenoate, they do provide insights into related brominated ethyl esters and their properties. For instance, the crystal structure of ethylene di-11-bromoundecanoate, a related dibromo compound, suggests that in a crystalline state, such hydrocarbon chains can be fully extended, which may also be the case for Ethyl 8-bromo-8-nonenoate . Additionally, the synthesis of ethylene from ethane via oxidative bromination indicates the potential for brominated compounds to be intermediates in the production of other chemicals .

Synthesis Analysis

The synthesis of Ethyl 8-bromo-8-nonenoate could potentially be inferred from the oxidative bromination of ethane, as described in the second paper. The process involves two catalytic reactions: the oxidative bromination of ethane to form bromoethane and the subsequent dehydrobromination to form ethylene . Although the exact synthesis route for Ethyl 8-bromo-8-nonenoate is not provided, similar bromination and functionalization techniques could be applied to synthesize the compound.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 8-bromo-8-nonenoate is not discussed, the structure of a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provides some insight. This compound features two independent molecules with significant dihedral angles between the various groups, indicating a complex three-dimensional conformation that could be similar in Ethyl 8-bromo-8-nonenoate . The presence of bromine likely influences the molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 8-bromo-8-nonenoate. However, the oxidative bromination of ethane to produce ethylene suggests that brominated compounds can participate in further chemical reactions, such as substitution or elimination, to generate various products . Ethyl 8-bromo-8-nonenoate could undergo similar reactions, potentially serving as an intermediate or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-bromo-8-nonenoate can be partially extrapolated from the properties of related compounds. For example, the extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate suggest that Ethyl 8-bromo-8-nonenoate may also exhibit a tendency to adopt an extended conformation in the solid state . The presence of bromine in the molecule is likely to affect its density, boiling point, and reactivity due to the halogen's significant atomic mass and chemical behavior. The exact properties would need to be determined experimentally.

Scientific Research Applications

  • Synthesis of Cyclic Prostanoids : Ethyl 8-nonenoate has been utilized in the synthesis of new heterocyclic prostanoids. These compounds were created through a process involving photocatalyzed addition and cyclization, leading to sultam formation, which was then formylated and ketovinylated to introduce the β-side chain (Jones & Lumbard, 1983).

  • Reaction with Various Esters : Ethyl 4-bromo-3-oxobutanoate, a related compound, reacts with diethyl malonate and other compounds to form various esters, demonstrating the versatility of these bromo compounds in organic synthesis (Kato, Kimura, & Tanji, 1978).

  • Base-pairing Configurations in Solid State : 9-Ethyl-8-bromo-2,6-diaminopurine, a compound structurally related to Ethyl 8-bromo-8-nonenoate, has been used to study base-pairing configurations in the solid state. This research provided insights into Watson-Crick type configurations and their energy differences in different lattice environments (Simundza, Sakore, & Sobell, 1970).

  • Synthesis of Amino Acids : A practical method has been developed for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. This synthesis involves an enantioselective, enzymatic reductive amination of an α-keto acid substrate, demonstrating the compound's utility in amino acid synthesis (Park, Moore, & Xu, 2016).

  • Enzyme-Coenzyme Interactions : Studies have been conducted on reduced nicotinamide adenine dinucleotide (NADH) analogues with substitutions at the 8 position of the adenine, including 8-bromo. This research provided insights into enzyme binding and the conformational preferences of these analogues (Lappi, Evans, & Kaplan, 1980).

properties

IUPAC Name

ethyl 8-bromonon-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDGTQYGDMQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641095
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-8-nonenoate

CAS RN

485320-26-1
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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